molecular formula C16H14N4S2 B11122452 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole CAS No. 21224-37-3

2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole

Cat. No.: B11122452
CAS No.: 21224-37-3
M. Wt: 326.4 g/mol
InChI Key: UNRLFDLJCJWWFG-UHFFFAOYSA-N
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Description

2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole is a chemical compound with the molecular formula C16H14N4S2 and a molecular weight of 326.45 g/mol . This compound features two benzimidazole rings connected by a sulfanyl-ethyl-sulfanyl bridge, making it a unique structure in the realm of benzimidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate alkylating agent. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted with thiosemicarbazide in ethanol under reflux conditions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general principles of organic synthesis, such as maintaining purity and yield through controlled reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The benzimidazole rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole rings and sulfanyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Properties

CAS No.

21224-37-3

Molecular Formula

C16H14N4S2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-(1H-benzimidazol-2-ylsulfanyl)ethylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C16H14N4S2/c1-2-6-12-11(5-1)17-15(18-12)21-9-10-22-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20)

InChI Key

UNRLFDLJCJWWFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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